molecular formula C6H6F2O3 B2373712 (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2287238-40-6

(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2373712
CAS No.: 2287238-40-6
M. Wt: 164.108
InChI Key: AWIXFSWHFFLQKS-WUJLRWPWSA-N
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Description

(1R,5S)-6,6-Difluoro-3-oxabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its difluoro substitution and oxabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by the introduction of the difluoro groups. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization and fluorination processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial to obtain the compound in high purity, which may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluoro groups can serve as probes to investigate the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups can form strong interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid: shares similarities with other bicyclic compounds, such as:

Uniqueness

What sets this compound apart is its difluoro substitution, which imparts unique chemical properties. This substitution can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(1R,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O3/c7-6(8)3-1-11-2-5(3,6)4(9)10/h3H,1-2H2,(H,9,10)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXFSWHFFLQKS-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@](C2(F)F)(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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